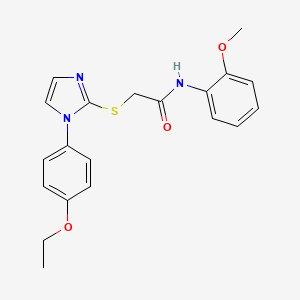

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-26-16-10-8-15(9-11-16)23-13-12-21-20(23)27-14-19(24)22-17-6-4-5-7-18(17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHFZQTIHKDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thioether linkage and aromatic substituents may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide: Similar structure with different substituents on the aromatic rings.

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This compound features a complex structure comprising imidazole, thioether, and acetamide functional groups, which are crucial for its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 385.5 g/mol. Its structural components include:

- Imidazole ring : Provides potential for coordination with metal ions.

- Thioether group : Enhances reactivity and binding capabilities.

- Acetamide moiety : Contributes to the overall biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. The thioether linkage and aromatic substituents may enhance binding affinity and selectivity towards these targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Anti-inflammatory Activity

Research suggests that compounds similar to this compound act as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibition of this pathway may lead to therapeutic applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis.

Analgesic Properties

The acetamide moiety is associated with analgesic effects, indicating potential use in pain management therapies. The compound's structural features may contribute to its efficacy in reducing pain through modulation of inflammatory pathways.

Antimicrobial Activity

Similar thioether-containing compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens. Further studies are needed to elucidate its spectrum of antimicrobial action.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Study Reference | Findings |

|---|---|

| Identified as a selective NLRP3 inflammasome inhibitor with potential applications in treating inflammatory diseases. | |

| Highlighted its unique structural features that may enhance selectivity and potency against specific biological targets. | |

| Suggested mechanisms of action involving enzyme inhibition through imidazole coordination. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : Synthesized via condensation reactions involving glyoxal and amines.

- Thioether Formation : Reaction with thiol compounds under basic conditions.

- Acetamide Formation : Acylation of the thioether-imidazole intermediate using acyl chlorides.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide?

Answer:

The synthesis typically involves multi-step protocols:

Imidazole ring formation : Cyclization of precursors like thiourea derivatives or condensation of aldehydes with amines under acidic/basic conditions (e.g., using acetic acid or KOH) .

Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions. For example, alkylation with 4-ethoxybenzyl bromide .

Thioacetamide linkage : Reaction of the imidazole-thiol intermediate with chloroacetyl chloride, followed by coupling with 2-methoxyaniline .

Key reagents include oxidizing agents (e.g., H₂O₂ for sulfoxide formation) and catalysts like triethylamine for amide bond formation .

Advanced: How can reaction conditions be optimized for nucleophilic substitution at the imidazole ring?

Answer:

Optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous systems .

Evidence from substituted imidazole analogs shows that electron-withdrawing groups on the aryl ring increase reactivity at the sulfur atom .

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and ethoxy peaks at δ 3.8–4.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S values indicate purity .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Answer:

Comparative studies on analogs reveal:

- 4-Ethoxyphenyl vs. benzyl : Ethoxy groups enhance metabolic stability compared to benzyl, as seen in pharmacokinetic assays .

- Thiazole vs. thioacetamide : Thiazole-containing analogs (e.g., ) show higher antimicrobial potency due to improved membrane permeability .

Methodologically, structure-activity relationship (SAR) studies require standardized in vitro assays (e.g., MIC for antimicrobial activity) and docking simulations to predict target binding .

Basic: What are the documented chemical reactions involving the thioacetamide moiety?

Answer:

The thioacetamide group undergoes:

- Oxidation : Forms sulfoxides/sulfones with H₂O₂ or m-CPBA, critical for probing metabolic pathways .

- Alkylation : Reacts with alkyl halides to produce thioether derivatives, useful in prodrug design .

- Hydrolysis : Acidic/alkaline conditions cleave the C–S bond, requiring stability studies for drug formulation .

Advanced: How can contradictions in reported bioactivities of structural analogs be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) mitigate this .

- Solubility issues : Use of DMSO carriers at >0.1% may artifactually inhibit activity. Alternative solvents (e.g., PEG-400) are recommended .

- Structural nuances : Minor substituent changes (e.g., 4-methoxy vs. 3-methoxy) drastically alter target affinity, necessitating crystallographic validation .

Basic: What pharmacological targets are hypothesized for this compound?

Answer:

Based on analogs:

- Enzyme inhibition : Tyrosine kinases or cyclooxygenase-2 (COX-2) due to aryl/heterocyclic motifs .

- Receptor antagonism : Serotonin or histamine receptors, inferred from docking studies with thiazole-containing derivatives .

In vitro target validation requires enzyme inhibition assays (e.g., fluorescence-based kinase assays) and competitive binding experiments .

Advanced: What strategies improve the compound’s bioavailability in preclinical studies?

Answer:

- Prodrug synthesis : Esterification of the acetamide group enhances intestinal absorption .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and half-life, as demonstrated with similar imidazole derivatives .

- Metabolic shielding : Fluorination of the phenyl ring reduces CYP450-mediated degradation .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH) and 40–80°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .

- Light exposure : ICH Q1B guidelines recommend UV/visible light testing to evaluate photolytic decomposition .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina simulates binding to proteins (e.g., COX-2, PDB ID 5KIR) using Lamarckian genetic algorithms .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., with Arg120 of COX-2) .

- QSAR modeling : Comparative molecular field analysis (CoMFA) correlates substituent electronic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.